molecular formula C24H26N4O3S2 B2839365 N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954040-04-1

N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2839365
CAS RN: 954040-04-1
M. Wt: 482.62
InChI Key: YBLACHLDIQXDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.62. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Properties

Research has explored thiazole-containing monomers and polymers for their optoelectronic properties, which are crucial for applications in conducting polymers and polymer-based electronic devices. A study synthesized thiazole-containing monomers through amidification reactions, which were then polymerized electrochemically. The resulting conducting polymers displayed optical band gaps suitable for photovoltaic applications, alongside satisfactory switching times and optical contrasts for potential use in electronic displays and sensors (Camurlu & Guven, 2015).

Antitumor Activity

Thiazole derivatives have been synthesized and evaluated for their potential antitumor activity. A notable study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which demonstrated considerable anticancer activity against various cancer cell lines. This highlights the potential of thiazole derivatives in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and Anticancer Drug Development

Another significant application involves the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer drug. Molecular docking analysis targeting the VEGFr receptor confirmed the compound's anticancer activity, suggesting its utility in cancer treatment strategies (Sharma et al., 2018).

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Synthesis of novel thiazolidinone and acetidinone derivatives, for instance, has shown promising antimicrobial activity against various micro-organisms, indicating their potential as new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-15(2)17-7-9-18(10-8-17)26-22(30)12-21-13-32-24(28-21)33-14-23(31)27-20-6-4-5-19(11-20)25-16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLACHLDIQXDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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